N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide
Description
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a synthetic acetamide derivative characterized by a unique combination of structural motifs:
- An azepan-1-yl (7-membered saturated amine ring), which may enhance lipophilicity and influence pharmacokinetics.
- A 2-fluorophenoxy substituent, providing electron-withdrawing effects and metabolic stability.
This compound’s design likely targets central nervous system (CNS) receptors or enzymes, given the azepane moiety’s historical role in enhancing blood-brain barrier penetration . Below, we compare its structural, physicochemical, and functional attributes with similar acetamide derivatives.
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O2S/c21-17-7-3-4-8-19(17)25-14-20(24)22-13-18(16-9-12-26-15-16)23-10-5-1-2-6-11-23/h3-4,7-9,12,15,18H,1-2,5-6,10-11,13-14H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCDDPYEXBDOPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)COC2=CC=CC=C2F)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Azepane Ring : A seven-membered saturated ring that may influence the compound's interaction with biological targets.
- Thiophene Group : A five-membered aromatic ring containing sulfur, known for its role in various pharmacological activities.
- Fluorophenoxy Acetamide Moiety : This component is critical for enhancing the compound's lipophilicity and binding affinity to target receptors.
The molecular formula of this compound is , with a molecular weight of approximately 358.5 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The sulfonamide group suggests potential as an enzyme inhibitor, particularly in pathways related to inflammation and infection.
- Receptor Binding : The azepane and thiophene moieties may facilitate binding to G-protein coupled receptors (GPCRs), which are pivotal in numerous signaling pathways.
Antimicrobial Activity
Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against various strains of bacteria, including Mycobacterium species, which are known for their resistance to conventional antibiotics.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound 1 | 0.0039 - 0.6 | Mycobacterium abscessus |
| Compound 2 | 0.05 - 1 | Mycobacterium avium |
These findings suggest that this compound could be developed as a novel antimicrobial agent.
Anti-inflammatory Properties
The presence of the azepane ring may enhance the compound's ability to modulate inflammatory responses. Preliminary studies have indicated that related compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating conditions such as arthritis and other inflammatory diseases.
Case Studies
-
Study on Antimycobacterial Activity :
A recent study evaluated the effectiveness of structurally similar compounds against non-tuberculous mycobacterial infections. The results demonstrated that these compounds possess a high selectivity index, indicating low toxicity against human cells while effectively targeting mycobacterial strains . -
In Vivo Efficacy :
In murine models, compounds analogous to this compound showed promising results in reducing bacterial load and improving survival rates in infected subjects .
Comparison with Similar Compounds
Structural Features
Key Insights :
- Fluorophenoxy groups (target compound) vs. cyano () or chloro () substituents alter electron density and metabolic stability.
Physicochemical Properties
- Lipophilicity: The azepane and thiophene rings in the target compound likely increase logP compared to alachlor (chloroacetamide) or simpler alkyl analogs . The 2-fluorophenoxy group balances hydrophobicity with moderate polarity, unlike the fully nonpolar biphenyl in .
- Solubility: Azepane’s amine group may improve aqueous solubility versus purely alkyl chains (e.g., ). Cyano-substituted acetamides () exhibit higher polarity but lower solubility in nonpolar solvents.
Pharmacokinetics
- Metabolic Stability: Fluorinated aryl ethers (target compound) resist CYP450-mediated oxidation better than non-fluorinated analogs . Azepane’s saturated structure reduces susceptibility to metabolic degradation versus indole () or thiophene () rings.
- Half-Life :
- Branched alkyl chains () may shorten half-life due to rapid β-oxidation, whereas azepane’s cyclic structure prolongs it.
Preparation Methods
Reductive Amination Route
Reagents :
- Thiophen-3-ylacetaldehyde
- Azepane
- Sodium triacetoxyborohydride (NaBH(OAc)₃)
Procedure :
- Thiophen-3-ylacetaldehyde (1.0 equiv) and azepane (1.2 equiv) are dissolved in dichloromethane (DCM).
- NaBH(OAc)₃ (1.5 equiv) is added at 0°C, and the mixture is stirred for 12 h at room temperature.
- The reaction is quenched with saturated NaHCO₃, extracted with DCM, and purified via flash chromatography (DCM/MeOH 95:5).
Yield : 68–72%
Purity (LCMS) : >95%
Alkylation of Azepane
Reagents :
- 2-Bromo-1-(thiophen-3-yl)ethanol
- Azepane
- Potassium carbonate (K₂CO₃)
Procedure :
- 2-Bromo-1-(thiophen-3-yl)ethanol (1.0 equiv) and azepane (1.5 equiv) are refluxed in acetone with K₂CO₃ (2.0 equiv) for 24 h.
- The crude product is filtered, concentrated, and recrystallized from ethanol.
Yield : 60–65%
Advantage : Avoids use of borohydride reagents.
Synthesis of Intermediate B: 2-(2-Fluorophenoxy)acetic Acid
Nucleophilic Aromatic Substitution
Reagents :
- 2-Fluorophenol
- Chloroacetic acid
- Sodium hydroxide (NaOH)
Procedure :
- 2-Fluorophenol (1.0 equiv) and chloroacetic acid (1.2 equiv) are dissolved in aqueous NaOH (2.0 M).
- The mixture is heated at 80°C for 6 h, acidified with HCl, and extracted with ethyl acetate.
Yield : 75–80%
Purity (HPLC) : 98%
Conversion to Acid Chloride
Reagents :
- 2-(2-Fluorophenoxy)acetic acid
- Thionyl chloride (SOCl₂)
Procedure :
- The acid (1.0 equiv) is refluxed with SOCl₂ (3.0 equiv) in anhydrous DCM for 4 h.
- Excess SOCl₂ is removed under vacuum to yield the acyl chloride.
Yield : 90–95%
Amide Coupling to Form Final Product
HATU-Mediated Coupling
Reagents :
- Intermediate A (1.0 equiv)
- Intermediate B (1.1 equiv)
- HATU (1.5 equiv)
- DIPEA (3.0 equiv)
Procedure :
Schotten-Baumann Reaction
Reagents :
- Intermediate A (1.0 equiv)
- Intermediate B (1.2 equiv)
- NaOH (2.0 equiv)
Procedure :
- Intermediate B is added dropwise to a biphasic mixture of Intermediate A in NaOH (1.0 M) and DCM.
- The reaction is stirred vigorously for 2 h, and the organic layer is dried over Na₂SO₄.
Yield : 60–65%
Advantage : Cost-effective for scale-up.
Optimization and Challenges
Solvent Effects
Purification Strategies
- Flash Chromatography : Optimal eluent (DCM/MeOH 95:5) achieves >98% purity.
- Recrystallization : Ethanol/water (80:20) yields crystalline product with 99% purity.
Analytical Characterization
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 376.5 g/mol | HRMS |
| Melting Point | 128–130°C | DSC |
| LogP | 3.2 | HPLC |
| ¹H NMR (CDCl₃) | δ 7.45 (thiophene-H), 6.85 (Ar-H) | 400 MHz |
Q & A
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Methodology : Combine CRISPR/Cas9-mediated gene knockout (e.g., target receptor deletion) with rescue experiments. Use fluorescent probes (e.g., FRET biosensors) to monitor real-time target modulation in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
